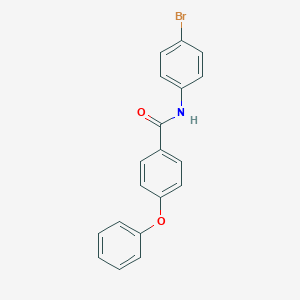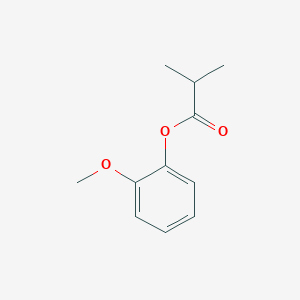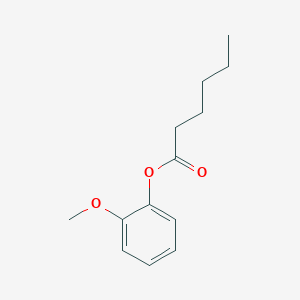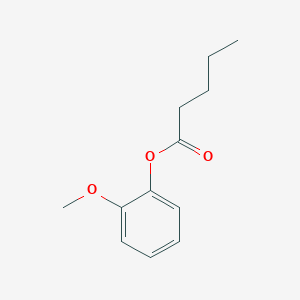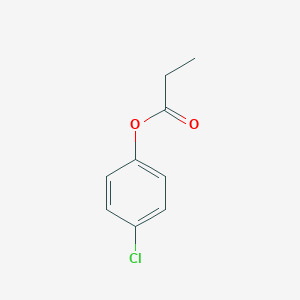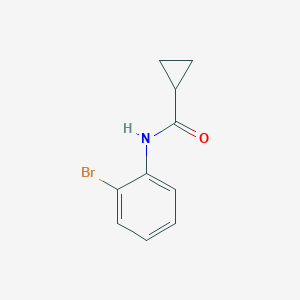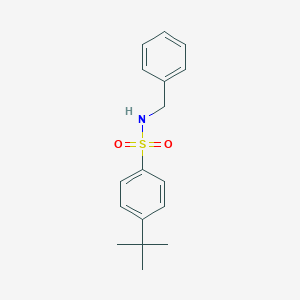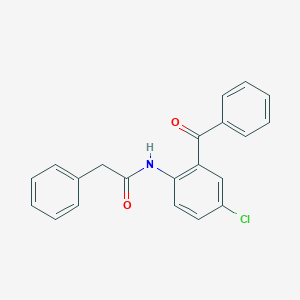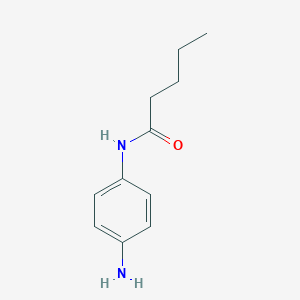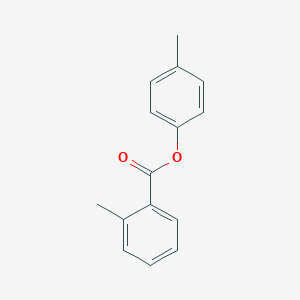![molecular formula C9H15F3N2O3 B185133 tert-Butyl [2-[(trifluoroacétyl)amino]éthyl]carbamate CAS No. 160502-09-0](/img/structure/B185133.png)
tert-Butyl [2-[(trifluoroacétyl)amino]éthyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is a chemical compound commonly used in organic synthesis, particularly in the protection of amine groups. This compound is part of the carbamate family, which is known for its stability and ease of removal under specific conditions. The tert-butyl group provides steric hindrance, making it a useful protecting group in various synthetic pathways.
Applications De Recherche Scientifique
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is widely used in scientific research due to its role as a protecting group for amines. Its applications span various fields:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of carbon dioxide and tert-butyl alcohol. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or by catalytic hydrogenation.
Common Reagents and Conditions
Deprotection with TFA: The compound is treated with TFA, leading to the protonation of the carbamate oxygen and the subsequent loss of the tert-butyl group as a carbocation.
Catalytic Hydrogenation: Using a palladium catalyst (Pd-C) and hydrogen gas, the tert-butyl group can be removed under mild conditions.
Major Products Formed
The primary product of these reactions is the free amine, which can then participate in further synthetic transformations, such as coupling reactions to form peptides or other amide-containing compounds.
Mécanisme D'action
The mechanism by which tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon deprotection, the carbamate linkage is cleaved, releasing the free amine, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amines, similar in structure but without the trifluoroacetyl group.
Carboxybenzyl (CBz) carbamate: Used for the protection of amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removable under basic conditions.
Uniqueness
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is unique due to the presence of the trifluoroacetyl group, which provides additional stability and can influence the reactivity of the protected amine. This makes it particularly useful in synthetic pathways where selective protection and deprotection are required .
Propriétés
IUPAC Name |
tert-butyl N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIIKOSSPGMOTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
